molecular formula C12H19N3O B2863114 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 852400-15-8

2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B2863114
CAS RN: 852400-15-8
M. Wt: 221.304
InChI Key: OWMASLMSKGJZHR-UHFFFAOYSA-N
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Description

2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, also known as A-867744, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the brain and other tissues. Specifically, this compound has been shown to block the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various tissues and systems of the body. In the nervous system, this compound has been shown to reduce the transmission of pain signals and to have neuroprotective effects. In the cardiovascular system, this compound has been shown to have vasodilatory effects and to reduce blood pressure. In the respiratory system, this compound has been shown to have bronchodilatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile in lab experiments is that it has been shown to have potent and specific effects on the Nav1.7 channel, which makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, one limitation of using this compound is that it has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to explore its effects on other ion channels and to investigate its potential as a tool for studying the function of these channels. Additionally, further research is needed to optimize the synthesis method for this compound and to develop more effective formulations for its administration in experimental settings.

Synthesis Methods

The synthesis of 2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves a multi-step process that includes the reaction of 2,4-dimethylpyrrole with ethyl cyanoacetate, followed by the reaction of the resulting compound with 3-chloropropyl ethyl ether. The final step involves the reaction of the intermediate with ammonia to yield this compound.

Scientific Research Applications

2-amino-1-(3-ethoxypropyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have potential as a treatment for neuropathic pain and as a neuroprotective agent. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have potential as an anticancer agent.

properties

IUPAC Name

2-amino-1-(3-ethoxypropyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-16-7-5-6-15-10(3)9(2)11(8-13)12(15)14/h4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMASLMSKGJZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(C(=C1N)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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